

# Application Notes and Protocols for Suc-YVAD-AMC Caspase-1 Assay

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# For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the measurement of caspase-1 activity in cell lysates and tissue homogenates using the fluorogenic substrate **Suc-YVAD-AMC**. This assay is a sensitive and convenient method for studying inflammasome activation and screening for caspase-1 inhibitors.

#### **Principle of the Assay**

The **Suc-YVAD-AMC** assay is based on the proteolytic cleavage of the synthetic peptide substrate **Suc-YVAD-AMC** by caspase-1. The substrate consists of the tetrapeptide sequence Tyrosine-Valine-Alanine-Aspartic Acid (YVAD), which is a preferred recognition sequence for caspase-1. This peptide is conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is non-fluorescent. Upon cleavage by active caspase-1 at the aspartic acid residue, free AMC is released. The liberated AMC fluoresces brightly upon excitation, and the intensity of this fluorescence is directly proportional to the caspase-1 activity in the sample.

## **Caspase-1 Signaling Pathway**

Caspase-1 is a key inflammatory caspase that plays a crucial role in the innate immune response. It is typically activated within a multiprotein complex called the inflammasome. Upon activation, caspase-1 cleaves pro-inflammatory cytokines, such as pro-interleukin-1 $\beta$  (pro-IL-

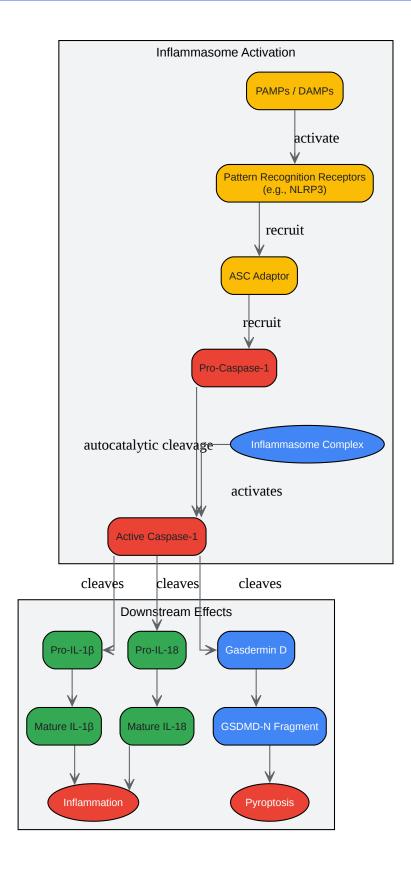


### Methodological & Application

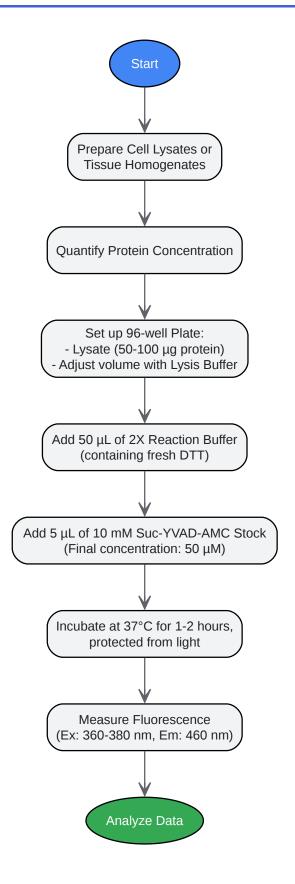
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1β) and pro-interleukin-18 (pro-IL-18), into their mature and active forms.[1][2][3] It also cleaves Gasdermin D to induce a form of pro-inflammatory cell death known as pyroptosis.[3]









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#### References

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